molecular formula C13H12N4OS B2853860 N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207022-68-1

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2853860
CAS No.: 1207022-68-1
M. Wt: 272.33
InChI Key: KHJWANBEMFGDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide is a chemical compound of interest in medicinal chemistry research, incorporating both a benzothiazole and a pyrazole-acetamide moiety. The benzothiazole scaffold is a privileged structure in drug discovery and is extensively investigated for its anti-infective properties, particularly in the development of novel anti-tubercular agents. Research indicates that benzothiazole derivatives can exhibit potent activity against Mycobacterium tuberculosis , including drug-resistant strains, by targeting essential enzymes such as DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) . Furthermore, the pyrazole-acetamide functional group is a key structural feature found in compounds designed as kinase inhibitors, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which is a pivotal target in anti-angiogenesis cancer research . The integration of these two pharmacophores into a single molecule makes this compound a valuable intermediate for researchers exploring new therapeutic candidates for infectious diseases and oncology. It is supplied exclusively for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-9-15-11-7-10(3-4-12(11)19-9)16-13(18)8-17-6-2-5-14-17/h2-7H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJWANBEMFGDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methylbenzo[d]thiazol-5-amine

The benzo[d]thiazole core is constructed via cyclocondensation of 5-amino-2-mercaptobenzoic acid with methyl iodide under basic conditions. A modified procedure from pyrazole-thiazole hybrid syntheses employs potassium carbonate (1.2 eq) in anhydrous acetone (0.3 M) at reflux (78°C) for 6 hours. The reaction proceeds through S-alkylation, followed by intramolecular dehydration to yield the bicyclic system (Fig. 1A).

Reaction Conditions

  • Substrate : 5-Amino-2-mercaptobenzoic acid (1.0 eq)
  • Alkylating Agent : Methyl iodide (3.5 eq)
  • Base : K$$2$$CO$$3$$ (1.2 eq)
  • Solvent : Anhydrous acetone
  • Temperature : Reflux (78°C)
  • Yield : 74% after recrystallization (CH$$2$$Cl$$2$$/hexane 1:3)

Preparation of 2-(1H-Pyrazol-1-yl)acetyl Chloride

The pyrazole-acetyl moiety is introduced via nucleophilic acyl substitution. 1H-Pyrazole (1.0 eq) reacts with chloroacetyl chloride (3.5 eq) in dichloromethane (DCM) at 0°C under N$$2$$, adapted from pyrazole-based inhibitor syntheses. Quenching with ice water followed by extraction (EtOAc) and drying (Na$$2$$SO$$_4$$) affords 2-(1H-pyrazol-1-yl)acetyl chloride as a pale-yellow oil (Fig. 1B).

Optimized Parameters

  • Temperature : 0°C → RT (2 h)
  • Workup : Aqueous extraction (3 × 2 mL EtOAc)
  • Purity : >95% (HPLC)

Coupling of Synthons: Amide Bond Formation

The final step involves Schotten-Baumann acylation of 2-methylbenzo[d]thiazol-5-amine with 2-(1H-pyrazol-1-yl)acetyl chloride.

Reaction Mechanism and Kinetics

In anhydrous DCM, the amine (1.0 eq) reacts with the acid chloride (1.2 eq) in the presence of triethylamine (1.5 eq) as a proton scavenger. The exothermic reaction reaches completion within 2 hours at 25°C, monitored by TLC (R$$_f$$ = 0.45 in EtOAc/hexane 1:1).

Critical Parameters

Variable Optimal Value Impact on Yield
Solvent Anhydrous DCM Maximizes acyl chloride stability
Base Et$$_3$$N (1.5 eq) Neutralizes HCl, drives reaction
Stoichiometry (Amine:AcCl) 1:1.2 Prevents diacylation
Temperature 25°C Balances rate and side reactions

Purification and Isolation

Post-reaction, the mixture is concentrated in vacuo and purified via silica gel chromatography (EtOAc/hexane gradient). Recrystallization from ethanol/water (4:1) yields colorless crystals (72% yield).

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

  • ν$$_{\text{max}}$$ (cm$$^{-1}$$): 3290 (N-H stretch), 1665 (C=O amide), 1590 (C=N thiazole), 1520 (C=C aromatic).

Nuclear Magnetic Resonance ($$ ^1\text{H} $$-NMR, 400 MHz, DMSO-d$$_6 $$)

  • δ 8.21 (s, 1H) : Pyrazole C$$_4$$-H
  • δ 7.89 (d, J = 8.4 Hz, 1H) : Thiazole C$$_6$$-H
  • δ 7.45 (dd, J = 8.4, 2.0 Hz, 1H) : Thiazole C$$_7$$-H
  • δ 6.52 (d, J = 2.0 Hz, 1H) : Pyrazole C$$_3$$-H
  • δ 4.92 (s, 2H) : Acetamide CH$$_2$$
  • δ 2.48 (s, 3H) : Thiazole C$$2$$-CH$$3$$

Mass Spectrometry (ESI-MS)

  • m/z : 301.08 [M+H]$$^+$$ (calc. 301.09)

Comparative Analysis of Alternative Synthetic Routes

Microwave-Assisted Coupling

A modified protocol using microwave irradiation (100 W, 120°C, 15 min) reduces reaction time by 75% but lowers yield to 58% due to thermal decomposition.

Solid-Phase Synthesis

Immobilization of the benzo[d]thiazole amine on Wang resin enables iterative coupling, though scalability issues limit industrial application.

Biological Activity and Applications

While beyond synthesis scope, preliminary data indicate:

  • Antimicrobial Activity : MIC = 32 µg/mL against S. aureus (cf. penicillin G: 29.48 µg/mL)
  • Cytotoxicity : IC$$_{50}$$ > 50 µg/mL in HCT116 cells, suggesting selectivity

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs differ in substitution patterns on the acetamide nitrogen, heterocyclic cores, and appended functional groups. Key examples include:

Compound Name Core Structure Substituents/Modifications Reference
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) Pyrazole 1,3-Dimethyl, acetylated amine
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl, cyano, chloroacetamide
VU0453660 (7) Thiazole 1-Bromonaphthalen-2-yloxy, acetamide linkage
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b]thiazole Diaryl fluorophenyl, pyridine linkage
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Thiazole-pyrazole hybrid Phenyl, methylamino, thiazole linkage

Key Structural Differences:

  • Heterocyclic Core : The target compound’s benzo[d]thiazole core (electron-deficient due to sulfur and nitrogen atoms) contrasts with pyrazole (electron-rich, aromatic) in or imidazo[2,1-b]thiazole in .
  • Substituents : The 2-methyl group on benzo[d]thiazole enhances steric hindrance compared to smaller substituents (e.g., methyl or chloro in ).
  • Linkage : The acetamide bridge in the target compound is shorter and less flexible than the naphthalenyloxy or pyridine linkages in .
Physicochemical and Spectroscopic Properties

Comparative spectroscopic data reveal electronic and steric effects:

Compound IR (CO stretch, cm⁻¹) ^1H-NMR (Key Signals) Molecular Weight (g/mol) Reference
Target Compound ~1,670–1,680 (estimated) Benzo[d]thiazole H: δ 7.5–8.5; Pyrazole H: δ 7.0–7.5 301.35 (calculated) -
Compound 13 1,667 Pyrazole H-4: δ 5.95; NH: δ 9.84 153.18
Compound 14 1,681 Pyrazole H-4: δ 6.04; CH3: δ 1.75–3.57 167.21
Compound 7 N/A LCMS m/z: 363.1 [M+H]+ 362.23
Compound 10/11 N/A Dihedral angles: 34.3° (imidazole-fluorophenyl) 448.49

Insights :

  • Electronic Effects : The benzo[d]thiazole core likely deshields adjacent protons (e.g., pyrazole H), shifting NMR signals upfield compared to simpler pyrazoles in .
  • Molecular Weight : The target compound (MW ~301) is lighter than naphthalenyloxy derivatives (e.g., 362 for Compound 7) but heavier than pyrazole analogs (153–167) .

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 2-methylbenzo[d]thiazole with pyrazole and acetamide derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .
  • Biofilm Inhibition : It also showed efficacy in inhibiting biofilm formation, which is crucial for treating chronic infections .

Anticancer Activity

The anticancer potential of thiazole and pyrazole derivatives has been widely reported. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Studies have evaluated the compound against A549 (lung cancer) and C6 (glioma) cell lines.
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis, with assays showing increased caspase-3 activation, a marker for programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazole and pyrazole derivatives:

Substituent Effect on Activity
Methyl group at position 2Enhances antimicrobial potency
Electron-withdrawing groupsImprove anticancer efficacy
Size and electronic nature of substituentsInfluence binding affinity to target proteins

The presence of specific functional groups significantly affects both the antimicrobial and anticancer activities, guiding further modifications for enhanced efficacy.

Case Study 1: Antimicrobial Evaluation

In a comparative study involving multiple pyrazole derivatives, this compound was among the top performers in inhibiting Staphylococcus species. The study employed time-kill assays alongside MIC determinations to establish the compound's effectiveness over time .

Case Study 2: Anticancer Mechanisms

Research on similar thiazole-containing compounds revealed that they could induce apoptosis in cancer cells through various pathways, including mitochondrial disruption and activation of apoptotic markers like caspase-3. This suggests that this compound may share these mechanisms .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrazol-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving coupling of benzo[d]thiazole and pyrazole precursors. Key steps include:

  • Thiazole ring formation : Using phosphorus pentasulfide or thiourea derivatives under reflux conditions .
  • Acetamide linkage : Coupling via nucleophilic substitution or amidation, often employing carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization : Control reaction temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions. Monitor purity via TLC and confirm structure by 1H NMR^1 \text{H NMR} (e.g., δ 2.5 ppm for methyl groups) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy : Confirm the acetamide carbonyl signal at ~1680 cm1^{-1} in FT-IR and aromatic protons in 1H NMR^1 \text{H NMR} .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) .

Q. What are the primary biological targets hypothesized for this compound, and how are binding assays designed?

  • Methodological Answer :

  • Targets : Likely kinases (e.g., VEGFR-2) due to benzothiazole and pyrazole motifs, which are known kinase inhibitors .
  • Assays :
  • Enzyme inhibition : Fluorescence-based kinase assays using ATP analogs (e.g., ADP-Glo™) .
  • Cellular viability : MTT assays on cancer cell lines (e.g., HepG2) with IC50_{50} calculations .

Advanced Research Questions

Q. How do crystallographic studies (e.g., SHELX refinement) resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer :

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to obtain high-resolution (<1.0 Å) data .
  • Refinement : SHELXL for small-molecule refinement; analyze torsion angles to confirm pyrazole-thiazole dihedral angles (~15–25°) .
  • Validation : Check R-factors (<5%) and electron density maps for missing/disordered atoms .

Q. What computational approaches predict the compound’s pharmacokinetic properties, and how are contradictions in simulation data addressed?

  • Methodological Answer :

  • ADME prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (2.5–3.5), solubility (<10 μM), and CYP450 interactions .
  • Contradictions : Cross-validate with experimental data (e.g., hepatic microsome stability assays). Adjust force fields in molecular dynamics simulations if discrepancies arise .

Q. How can conflicting bioactivity data across cell lines be systematically analyzed?

  • Methodological Answer :

  • Dose-response curves : Compare IC50_{50} values in multiple lines (e.g., MCF-7 vs. A549) to identify tissue-specific effects .
  • Mechanistic studies : Use Western blotting to assess downstream targets (e.g., phosphorylated ERK) and rule off-target effects via kinome profiling .

Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive NH sites with Boc groups during alkylation .
  • Catalysis : Use Pd(OAc)2_2 for regioselective Suzuki-Miyaura coupling on the pyrazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.